2-アミノ-4-(p-トリル)チアゾール-5-カルボン酸エチル

概要

説明

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

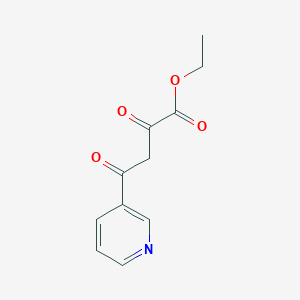

The synthesis of Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate involves reacting ethyl bromopyruvate and thiourea . The compound was collected as off-white precipitates .

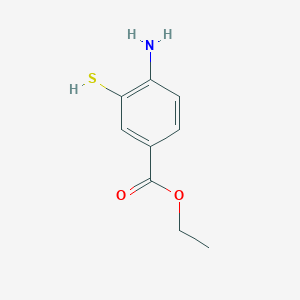

Molecular Structure Analysis

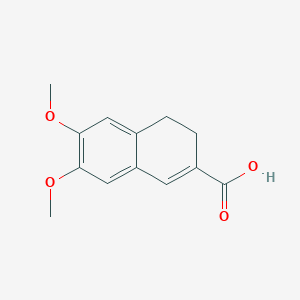

The molecular structure of Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is represented by the empirical formula C19H17NO2S . The molecular weight is 323.41 .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate include its appearance as a pale cream to cream to pale yellow powder . The assay (HPLC) is ≥97.5% .

科学的研究の応用

抗菌活性

2-アミノ-4-(p-トリル)チアゾール-5-カルボン酸エチルを含むチアゾール誘導体は、強力な抗菌特性で知られています。それらは、抗菌剤および抗真菌剤として作用する新しい化合物の開発に利用されてきました。 チアゾールの構造的汎用性により、病原性微生物に対する効力を高め、耐性を低下させた広範囲の誘導体を合成することができます .

抗癌特性

この化合物は、さまざまな生物学的経路を阻害する能力があるため、抗癌剤開発の候補となっています。チアゾール誘導体は、正常な細胞への損傷を最小限に抑えながら、特定の癌細胞を標的とする抗腫瘍剤としての可能性について研究されてきました。 この用途は、副作用が少なく、患者の転帰が良好な治療法を探求する上で特に有望です .

抗炎症作用

2-アミノ-4-(p-トリル)チアゾール-5-カルボン酸エチルは、炎症の治療に有望であることが示されています。 その抗炎症活性は、体の炎症反応を調節する能力に起因し、新しい抗炎症薬の開発のための貴重な化合物となっています .

神経保護効果

研究により、チアゾール誘導体は神経保護効果を持つ可能性があることが示されています。この用途は、神経細胞の損傷を保護することが主要な目標となる神経変性疾患の治療法の開発において不可欠です。 この分野におけるこの化合物の可能性は、アルツハイマー病やパーキンソン病などの病状の管理における画期的な発見につながる可能性があります .

抗酸化の可能性

チアゾール誘導体の抗酸化活性は、別の重要な用途分野です。これらの化合物は、フリーラジカルを中和することができます。フリーラジカルは、細胞代謝の有害な副産物であり、酸化ストレスを引き起こし、細胞に損傷を与える可能性があります。 強力な抗酸化特性を持つ誘導体を開発することにより、研究者は酸化ストレス関連疾患の影響を予防または軽減できる治療法を作り出すことを目指しています .

降圧効果

チアゾール誘導体は、その降圧効果について研究されてきました。これらの化合物は、体の血圧調節機構に影響を与えることで、高血圧の治療のための新しい薬物の開発に使用できます。 この用途は、心臓血管の健康を改善し、心臓関連疾患のリスクを軽減する可能性があります .

Safety and Hazards

The safety information for Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352 + P312, and P304 + P340 + P312 .

作用機序

Target of Action

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . .

Mode of Action

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives interact with multiple targets, leading to various changes in cellular functions.

Biochemical Pathways

Thiazole derivatives are known to interact with multiple receptors and enzymes, potentially affecting various biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.

Result of Action

Thiazole derivatives have been reported to possess various biological activities, suggesting that they can induce various changes at the molecular and cellular levels .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment.

生化学分析

Biochemical Properties

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in inflammatory responses, showcasing anti-inflammatory potential . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules underpins its biochemical properties.

Cellular Effects

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating immune response . This inhibition can lead to reduced expression of pro-inflammatory genes. Furthermore, the compound impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in oxidative stress, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage, administration route, and the physiological state of the organism .

Dosage Effects in Animal Models

The effects of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate in animal models vary with different dosages. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics . The compound can modulate the activity of these enzymes, thereby influencing the metabolic flux and levels of metabolites. Additionally, it can affect the levels of cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), which are essential for various metabolic reactions . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, thereby influencing its intracellular concentration . Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The compound’s localization within specific tissues and organs can be influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate can significantly impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its localization to the nucleus can enable it to interact with transcription factors and modulate gene expression . These localization patterns can determine the compound’s overall biochemical and cellular effects.

特性

IUPAC Name |

ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULESIIXEDLMBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)

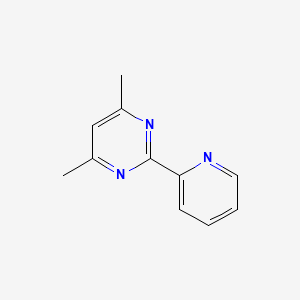

![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)